molecular formula C9H6N2O B035120 4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile CAS No. 104501-28-2

4-Formyl-1-prop-2-ynylpyrrole-3-carbonitrile

Cat. No. B035120
M. Wt: 158.16 g/mol
InChI Key: ANZDFDKALYNLLI-UHFFFAOYSA-N
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Patent
US04737513

Procedure details

18 ml of a molar solution of dimethylsulfoxide in methylene chloride were introduced dropwise at -60° C. into 9.5 ml of a molar solution of oxalyl chloride in methylene chloride and the mixture was stirred at -60° C. for 5 minutes. Then, at -60° C., a solution of 724 g of 4-hydroxyl-methyl-1-(2-propynyl)-1H-pyrrole-3-carbonitrile was added dropwise and the mixture was stirred at -60° C. for 5 hours, after which, still at -60° C., 25 ml of a molar solution of triethylamine in methylene chloride were added dropwise. The mixture was stirred at -60° C. for 30 minutes and the reaction mixture was allowed to return to ambient temperature. Water was added and the mixture was stirred and decanted. The organic phase was washed with a saturated aqueous solution of sodium chloride and concentrated to dryness by distilling under reduced pressure. The residue was chromatographed over silica and was eluted with a mixture of hexane and ethyl acetate (1-1) to obtain 702 mg of 4-formyl-1-(2-propynyl)-1H-pyrrol-3-carbonitrile melting at 114° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
molar solution
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
molar solution
Quantity
9.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
4-hydroxyl-methyl-1-(2-propynyl)-1H-pyrrole-3-carbonitrile
Quantity
724 g
Type
reactant
Reaction Step Three
[Compound]
Name
molar solution
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(C)=O.[C:5](Cl)(=[O:9])[C:6](Cl)=O.OC1[C:13]([C:21]#[N:22])=[C:14](C)[N:15]([CH2:17][C:18]#[CH:19])[CH:16]=1.C(N(CC)CC)C>C(Cl)Cl.O>[CH:5]([C:6]1[C:13]([C:21]#[N:22])=[CH:14][N:15]([CH2:17][C:18]#[CH:19])[CH:16]=1)=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
molar solution
Quantity
18 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Name
molar solution
Quantity
9.5 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
4-hydroxyl-methyl-1-(2-propynyl)-1H-pyrrole-3-carbonitrile
Quantity
724 g
Type
reactant
Smiles
OC=1C(=C(N(C1)CC#C)C)C#N
Step Four
Name
molar solution
Quantity
25 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at -60° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at -60° C. for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at -60° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
decanted
WASH
Type
WASH
Details
The organic phase was washed with a saturated aqueous solution of sodium chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISTILLATION
Type
DISTILLATION
Details
by distilling under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica
WASH
Type
WASH
Details
was eluted with a mixture of hexane and ethyl acetate (1-1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(=O)C=1C(=CN(C1)CC#C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 702 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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